(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile
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Overview
Description
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide is a complex organic compound that features a unique structure combining an imine group, a hydrazone moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Formation of the Imine: The hydrazone is then reacted with piperidine and cyanogen bromide under controlled conditions to form the imine and cyanide functionalities.
The reaction conditions generally require a solvent such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Substituted derivatives where the cyanide group is replaced by other functional groups.
Scientific Research Applications
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide involves its interaction with specific molecular targets. The imine and hydrazone groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl chloride
- 2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl bromide
- 2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl acetate
Uniqueness
2-Imino-1-[(E)-2-(2-methoxyphenyl)hydrazono]-2-piperidinoethyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The combination of the imine, hydrazone, and piperidine moieties also contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C15H19N5O |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1E)-2-imino-N-(2-methoxyanilino)-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C15H19N5O/c1-21-14-8-4-3-7-12(14)18-19-13(11-16)15(17)20-9-5-2-6-10-20/h3-4,7-8,17-18H,2,5-6,9-10H2,1H3/b17-15?,19-13+ |
InChI Key |
NNOHVDCIWUWMLE-LFAHGQQRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(\C#N)/C(=N)N2CCCCC2 |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCCCC2 |
Origin of Product |
United States |
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